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Compound of Interest

Compound Name: Aminooxy-PEG3-Propargyl

Cat. No.: B605437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker Aminooxy-PEG3-
Propargyl, a versatile tool in the field of click chemistry. Its unique structure, featuring a

terminal aminooxy group and a propargyl group, enables two distinct and highly efficient

conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition

(CuAAC). This dual reactivity makes it an invaluable reagent for the synthesis of complex

bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras

(PROTACs).

Core Concepts: The Dual Functionality of
Aminooxy-PEG3-Propargyl
Aminooxy-PEG3-Propargyl is a heterobifunctional linker composed of three key components:

An Aminooxy Group (-O-NH₂): This moiety reacts chemoselectively with aldehydes and

ketones to form stable oxime bonds.[1][2] This reaction is a cornerstone of bioorthogonal

chemistry, allowing for the specific labeling of biomolecules that have been genetically or

chemically modified to contain a carbonyl group.[3]

A Propargyl Group (a terminal alkyne): This functional group is the reactive partner in the

Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
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[1][4] It efficiently and irreversibly ligates with azide-containing molecules to form a stable

triazole ring.[4]

A Polyethylene Glycol (PEG) Linker (-PEG3-): The three-unit PEG spacer enhances the

solubility and stability of the molecule and its conjugates in aqueous buffers.[5] It also

provides spatial separation between the conjugated molecules, which can be crucial for

maintaining their biological activity.

This dual functionality allows for a modular and flexible approach to molecular assembly, where

two different molecules can be sequentially or orthogonally conjugated to the linker.

Physicochemical Properties
A summary of the key physicochemical properties of Aminooxy-PEG3-Propargyl is presented

in the table below.

Property Value Reference(s)

Chemical Name

O-(2-{2-[2-(prop-2-yn-1-

yloxy)ethoxy]ethoxy}ethyl)hydr

oxylamine

[6]

CAS Number 1807537-27-4 [1][6]

Molecular Formula C₉H₁₇NO₄ [6][7]

Molecular Weight 203.24 g/mol [6][7]

Appearance Solid Powder [6]

Purity Typically >95% [1][7]

Storage Conditions
Dry, dark, and at -20°C for

long-term storage
[4][6]

Reaction Mechanisms and Workflows
The power of Aminooxy-PEG3-Propargyl lies in its ability to participate in two distinct, high-

yield "click" reactions. The logical flow of these reactions allows for precise control over the

construction of complex molecular architectures.
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Dual reactivity of Aminooxy-PEG3-Propargyl.

A common application of this linker is in the synthesis of PROTACs, where it connects a

protein-of-interest (POI) ligand and an E3 ligase ligand.

POI Ligand
(with Aldehyde tag)

Step 1: Oxime Ligation

Aminooxy-PEG3-Propargyl

Intermediate Conjugate
(POI-Oxime-PEG3-Propargyl)

Step 2: CuAAC Reaction

E3 Ligase Ligand
(with Azide tag)

Final PROTAC Molecule

Click to download full resolution via product page

Workflow for PROTAC synthesis.

Experimental Protocols
Below are generalized protocols for the two key reactions involving Aminooxy-PEG3-
Propargyl. It is crucial to note that optimal conditions (e.g., reagent concentrations, reaction

times, and temperature) will vary depending on the specific substrates and should be

empirically determined.
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Protocol 1: Oxime Ligation
This protocol is adapted from a procedure for conjugating an aldehyde-tagged protein to an

aminooxy-functionalized molecule.[3][8]

Materials:

Aldehyde- or ketone-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

Aminooxy-PEG3-Propargyl.

Aniline (optional, as a catalyst).

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).

Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC).

Procedure:

Preparation of Reactants:

Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer to a final

concentration of 1-10 mg/mL.

Prepare a stock solution of Aminooxy-PEG3-Propargyl (e.g., 10-50 mM) in an

appropriate solvent (e.g., DMSO or water).

Conjugation Reaction:

To the biomolecule solution, add the Aminooxy-PEG3-Propargyl stock solution to

achieve a desired molar excess (e.g., 10-50 fold excess of the linker).

If using a catalyst, add aniline to a final concentration of 10-100 mM.

Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation.

The reaction progress can be monitored by techniques such as SDS-PAGE or mass

spectrometry.

Purification:
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Upon completion, remove the excess linker and byproducts by SEC or another suitable

chromatographic method.

Characterization:

Confirm the successful conjugation and purity of the product using techniques like mass

spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the shift in

molecular weight).

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol provides a general framework for the CuAAC reaction.

Materials:

Propargyl-functionalized molecule (e.g., the product from Protocol 1).

Azide-functionalized molecule.

Copper(II) sulfate (CuSO₄).

Sodium ascorbate.

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and

protect biomolecules.

Reaction buffer (e.g., PBS, pH 7.4).

Purification system (e.g., HPLC, SEC).

Procedure:

Preparation of Reagents:

Prepare stock solutions of the propargyl- and azide-containing molecules in the reaction

buffer.
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Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g.,

100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO).

Reaction Setup:

In a reaction vessel, combine the propargyl- and azide-functionalized molecules.

Add the copper ligand, followed by CuSO₄.

Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration

for the reactants is in the micromolar to low millimolar range, with copper and ascorbate in

slight excess.

Incubation:

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often

complete within a shorter timeframe and can be monitored by HPLC or mass

spectrometry.

Purification:

Purify the final conjugate using an appropriate chromatographic technique to remove the

copper catalyst, excess reagents, and byproducts.

Characterization:

Characterize the final product by mass spectrometry to confirm the expected molecular

weight and by NMR or other spectroscopic methods to verify the formation of the triazole

ring.

Quantitative Data
The efficiency of click chemistry reactions is a key advantage. While specific kinetic data for

Aminooxy-PEG3-Propargyl is not extensively published, data from analogous systems

provide valuable insights.

Oxime Ligation:
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The rate of oxime formation is pH-dependent, with optimal rates typically observed between pH

4 and 5. However, for biological applications, the reaction is often performed at neutral pH. The

use of an aniline catalyst can significantly accelerate the reaction at neutral pH.

Reaction Reactants Conditions
Second-Order
Rate Constant
(k₁)

Reference

Oxime Ligation

Aminooxyacetyl-

peptide +

Benzaldehyde

pH 7, 100 mM

Aniline
8.2 ± 1.0 M⁻¹s⁻¹

(Adapted from a

study on a

similar system)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC reactions are known for their high efficiency and near-quantitative yields. The reaction

rates are typically very high, leading to rapid product formation.

Reaction Reactants Conditions Yield Reference

PROTAC

Synthesis

Azide- and

Alkyne-

functionalized

precursors

CuAAC
21-57% (purified

yield)

(Reported for a

range of

PROTACs

synthesized via

click chemistry)

[9]

PROTAC

Synthesis

Solid-phase

synthesis with a

CuAAC step

CuAAC
2-10% (purified

yield)

(Reported for a

range of

PROTACs

synthesized via

click chemistry)

[10]

Note: The yields reported are for multi-step syntheses and the CuAAC step itself is generally

considered to be highly efficient.

Conclusion
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Aminooxy-PEG3-Propargyl is a powerful and versatile tool for researchers in chemistry,

biology, and drug development. Its dual reactivity, enabling both oxime ligation and copper-

catalyzed click chemistry, provides a robust and efficient platform for the construction of

complex, well-defined molecular architectures. The protocols and data presented in this guide

offer a solid foundation for the successful application of this reagent in a wide range of

bioconjugation and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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